DXR-IN-3

Anti-parasitic drug discovery Toxoplasma gondii MEP pathway inhibition

DXR-IN-3 (CAS 1465907-72-5) is a synthetic small molecule inhibitor of 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR), the first committed enzyme in the MEP pathway for isoprenoid biosynthesis. It is characterized as a phosphonic acid derivative, bearing a 3,4-dichlorophenyl group.

Molecular Formula C10H12Cl2NO5PS
Molecular Weight 360.15 g/mol
Cat. No. B15580434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDXR-IN-3
Molecular FormulaC10H12Cl2NO5PS
Molecular Weight360.15 g/mol
Structural Identifiers
InChIInChI=1S/C10H12Cl2NO5PS/c1-13(15)9(14)5-20-10(19(16,17)18)6-2-3-7(11)8(12)4-6/h2-4,10,15H,5H2,1H3,(H2,16,17,18)
InChIKeyFCHGYCPRLYDAIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

DXR-IN-3 Procurement Guide: A Species-Specific DXR Inhibitor for Anti-Toxoplasma Research


DXR-IN-3 (CAS 1465907-72-5) is a synthetic small molecule inhibitor of 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR), the first committed enzyme in the MEP pathway for isoprenoid biosynthesis [1]. It is characterized as a phosphonic acid derivative, bearing a 3,4-dichlorophenyl group . Its primary reported activity is the selective inhibition of DXR from Toxoplasma gondii (TgDXR) [1], differentiating it from broad-spectrum DXR inhibitors like fosmidomycin which target multiple bacterial and parasitic species.

Why DXR-IN-3 Procurement Requires Careful Specification: Pitfalls of Generic DXR Inhibitor Interchangeability


Generic substitution of DXR inhibitors is scientifically invalid due to substantial species-specific potency variations driven by divergent enzyme active site architectures. The natural product fosmidomycin, for example, shows a 1,000-fold difference in potency between E. coli (IC50 49 nM) and T. gondii DXR (IC50 >50 µM) [1]. While fosmidomycin is a potent inhibitor of Plasmodium falciparum growth (IC50 ~40 nM) [2], its poor uptake limits utility against Mycobacterium tuberculosis [3]. These data underscore that DXR inhibition is not a monolithic property; compounds must be selected based on quantitative, target-specific data. DXR-IN-3 is uniquely characterized for its potent activity against the T. gondii enzyme, a property not shared by the standard DXR inhibitor fosmidomycin, making it an essential reagent for researchers focused on this pathogen.

Quantitative Differentiation Guide: DXR-IN-3 vs. Fosmidomycin and DXR Inhibitor Class


Species-Specific Enzyme Inhibition: DXR-IN-3 Potency on T. gondii DXR

DXR-IN-3 demonstrates potent, direct inhibition of the Toxoplasma gondii DXR enzyme (TgDXR). In a direct comparison, the compound exhibits an IC50 of 0.62 µM and a Ki of 0.19 µM [1]. This is in stark contrast to the standard DXR inhibitor fosmidomycin, which shows negligible activity against TgDXR (IC50 > 50 µM) [1]. This represents a greater than 80-fold difference in potency for the primary target.

Anti-parasitic drug discovery Toxoplasma gondii MEP pathway inhibition

In Vitro Antiparasitic Activity: DXR-IN-3 Inhibition of T. gondii Proliferation

The enzymatic inhibition by DXR-IN-3 translates into functional activity against live parasites. DXR-IN-3 inhibits the proliferation of T. gondii in vitro with an IC50 value of 5.46 µM [1]. This data provides a functional link between target engagement and a cellular phenotype. No comparable antiproliferative data in T. gondii are available for the class comparator fosmidomycin, further underscoring DXR-IN-3's unique profile.

Toxoplasmosis Antiparasitic agents Cell-based assays

Structural Differentiation: DXR-IN-3 Binding Mode in PfDXR vs. Fosmidomycin

The X-ray crystal structure of a compound identified as 'inhibitor-3' in complex with Plasmodium falciparum DXR (PfDXR) is available (PDB ID: 3WQQ) [1]. While not a direct comparison for T. gondii, this structure reveals a binding mode distinct from that of fosmidomycin [2]. The 3,4-dichlorophenyl group, a key structural feature of DXR-IN-3, occupies a hydrophobic pocket not fully engaged by fosmidomycin [3]. This structural differentiation provides a rational basis for the observed species-specific potency profile.

Structural biology Drug design X-ray crystallography

Cross-Species Activity Inference: Absence of Potent Antimalarial Activity

While no direct data for DXR-IN-3 on P. falciparum was found, a related series of α-aryl substituted fosmidomycin analogs, which includes the 3,4-dichlorophenyl motif present in DXR-IN-3, has been evaluated. One such analog showed an IC50 of 142 nM against P. falciparum in a cell-based assay [1]. This is approximately 3-4 times less potent than the most effective analogs in that series (IC50 = 40 nM) [2]. This class-level inference suggests DXR-IN-3's potency is not uniform across all parasites and highlights its more specialized utility against T. gondii.

Malaria Plasmodium falciparum Drug discovery

Defined Research Applications for DXR-IN-3 Based on Quantitative Evidence


Target Validation and Mechanistic Studies of T. gondii DXR

Procurement of DXR-IN-3 is essential for researchers seeking a potent, validated chemical probe for TgDXR. The compound's 0.62 µM IC50 and 0.19 µM Ki against the purified enzyme [1] make it the preferred tool for biochemical assays, co-crystallization studies, and mechanism-of-action experiments. The inactivity of the standard comparator fosmidomycin (IC50 > 50 µM) [1] means DXR-IN-3 is the only well-characterized option for probing DXR function in T. gondii.

In Vitro Cellular Screening for Novel Anti-Toxoplasma Therapies

DXR-IN-3 serves as a valuable reference standard in cell-based phenotypic screens aimed at identifying new anti-Toxoplasma agents. Its demonstrated ability to inhibit parasite proliferation (IC50 = 5.46 µM) [1] provides a benchmark for assay sensitivity and an active control for validating screening hits. Given the lack of comparable data for fosmidomycin, DXR-IN-3 is uniquely positioned for this application.

Structure-Guided Medicinal Chemistry and Lead Optimization

The availability of a high-resolution X-ray crystal structure for a related analog (PDB 3WQQ) bound to PfDXR [1] provides a crucial template for structure-based drug design. Medicinal chemists can utilize this structural information to rationalize the potency of DXR-IN-3, design next-generation analogs with improved pharmacological properties, and guide synthetic efforts. The distinct binding mode of the 3,4-dichlorophenyl group [2] offers a clear vector for optimization not possible with the fosmidomycin scaffold.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
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